Ethyl 7-(3,5-dibromophenoxy)heptanoate

Lipophilicity Synthetic Intermediate LogP

Specifically engineered for late-stage medicinal chemistry. The ethyl ester protects the carboxylic acid, enabling orthogonal functionalization, while the 3,5-dibromo pattern provides dual handles for sequential cross-coupling. High lipophilicity (XLogP3-AA: 5.1) makes it ideal for membrane-permeable probes. Choosing this exact ester avoids premature hydrolysis and ensures reliable outcomes. ≥98% purity.

Molecular Formula C15H20Br2O3
Molecular Weight 408.13
CAS No. 1048041-78-6
Cat. No. B2387348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(3,5-dibromophenoxy)heptanoate
CAS1048041-78-6
Molecular FormulaC15H20Br2O3
Molecular Weight408.13
Structural Identifiers
SMILESCCOC(=O)CCCCCCOC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C15H20Br2O3/c1-2-19-15(18)7-5-3-4-6-8-20-14-10-12(16)9-13(17)11-14/h9-11H,2-8H2,1H3
InChIKeyJEZDOMQUQOGVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-(3,5-dibromophenoxy)heptanoate (CAS 1048041-78-6): A Versatile Brominated Building Block for Targeted Organic Synthesis


Ethyl 7-(3,5-dibromophenoxy)heptanoate (CAS: 1048041-78-6, MF: C15H20Br2O3, MW: 408.12 g/mol) is a synthetic, halogenated fatty acid ester [1]. Its structure is defined by an aliphatic heptanoate chain linked via an ether bond to a 3,5-dibromophenoxy moiety. The compound's key physicochemical properties, such as a computed XLogP3-AA of 5.1 and a topological polar surface area (TPSA) of 35.5 Ų, indicate significant lipophilicity, making it a candidate for applications where membrane permeability or non-polar solvent solubility is a critical requirement [1].

The Procurement Imperative for Ethyl 7-(3,5-dibromophenoxy)heptanoate: Why Analogs and Precursors Are Not Interchangeable


Substituting Ethyl 7-(3,5-dibromophenoxy)heptanoate with a structurally similar compound, such as its carboxylic acid precursor (7-(3,5-Dibromophenoxy)heptanoic acid) or a less-brominated analog, introduces significant risks in synthetic workflows. The ethyl ester functionality is critical for applications requiring protection of the carboxylic acid moiety, enabling orthogonal synthetic transformations that are not possible with the free acid . Furthermore, the specific 3,5-dibromo substitution pattern on the phenoxy ring dictates the compound's electronic properties and its reactivity in subsequent cross-coupling reactions . Altering this substitution pattern (e.g., using a 3,5-dichloro analog) would fundamentally change the compound's behavior as a synthetic intermediate, potentially leading to different reaction outcomes and product profiles. The quantitative evidence below details the specific, verifiable characteristics that define its utility.

Quantitative Differentiation of Ethyl 7-(3,5-dibromophenoxy)heptanoate (1048041-78-6): A Head-to-Head Comparison with Its Closest Structural Analogs


Head-to-Head Physicochemical Comparison: Ethyl Ester vs. Carboxylic Acid Precursor

The ethyl ester derivative exhibits substantially higher lipophilicity compared to its direct precursor, 7-(3,5-Dibromophenoxy)heptanoic acid. The computed XLogP3-AA for Ethyl 7-(3,5-dibromophenoxy)heptanoate is 5.1 [1], a value that is indicative of high membrane permeability. While a calculated LogP for the carboxylic acid is not provided in this analysis, the presence of the polar, ionizable carboxylic acid group is expected to result in a significantly lower LogP, limiting its utility in non-polar environments. This difference is critical for researchers selecting a building block for applications requiring passive diffusion or solubility in organic media.

Lipophilicity Synthetic Intermediate LogP

Head-to-Head Reactivity Comparison: Ester-Protected vs. Free Carboxylic Acid

The ethyl ester group acts as a protecting group for the carboxylic acid, a feature absent in the free acid analog, 7-(3,5-Dibromophenoxy)heptanoic acid. This allows the compound to be used in reactions that would otherwise be incompatible with a free carboxylic acid, such as certain Grignard reactions or organolithium chemistry. The ester can be selectively hydrolyzed back to the acid under mild basic conditions (e.g., NaOH in aqueous ethanol) after other functional group manipulations have been completed . This orthogonal reactivity is a key differentiator for multi-step synthesis planning, as the free acid would immediately react or form salts with basic reagents.

Organic Synthesis Protecting Group Orthogonal Chemistry

Class-Level Evidence: Aryl Bromide Handles for Versatile Cross-Coupling

The 3,5-dibromophenoxy moiety provides two distinct aryl bromide sites, which are known to be excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) . This is a class-level inference derived from the well-established reactivity of aryl bromides in these transformations. While a direct, quantitative comparison to a non-halogenated analog is not possible as it would be a different compound, the presence of these bromine atoms confers a reactivity profile that is absent in the non-halogenated counterpart (e.g., ethyl 7-phenoxyheptanoate). The differential reactivity enables the selective introduction of molecular complexity at a late stage of synthesis.

Cross-Coupling C-C Bond Formation Palladium Catalysis

Vendor-Specified Purity as a Verifiable Procurement Benchmark

Reputable chemical suppliers specify a minimum purity of 98% for this compound . This quantitative specification serves as a direct, verifiable benchmark for procurement, ensuring a consistent and high-quality starting material for research. This level of purity minimizes the risk of side reactions or variable results caused by unknown impurities. While a direct comparative purity value for a specific, closely related analog from the same vendor was not found in this analysis, the 98% specification provides a clear quality target for purchasing decisions.

Purity Quality Control Procurement

Optimal Use Cases for Ethyl 7-(3,5-dibromophenoxy)heptanoate (1048041-78-6) Based on Verifiable Differentiation


Building Block for Late-Stage Diversification in Medicinal Chemistry

This compound is optimally deployed as a late-stage intermediate in medicinal chemistry programs. The dual aryl bromide handles enable the rapid synthesis of focused libraries via sequential cross-coupling reactions [1], while the ethyl ester protects the carboxylic acid, allowing for orthogonal functionalization at other sites on the molecule . This scenario directly leverages the class-level reactivity and head-to-head differentiation described in Section 3.

Lipophilic Scaffold for the Synthesis of Membrane-Permeable Probes

The high computed lipophilicity (XLogP3-AA of 5.1) makes Ethyl 7-(3,5-dibromophenoxy)heptanoate a suitable starting material for the development of fluorescent probes or bioactive small molecules intended to passively diffuse across cell membranes [1]. This application is a direct consequence of the quantitative physicochemical evidence presented in Section 3.

Precursor for Amphiphilic Molecules and Surfactants

By selectively hydrolyzing the ethyl ester to the free carboxylic acid , researchers can generate 7-(3,5-Dibromophenoxy)heptanoic acid, an amphiphilic molecule with potential applications in surfactant chemistry or materials science. This use case stems directly from the compound's protected functional group, a key differentiator from its acid analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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